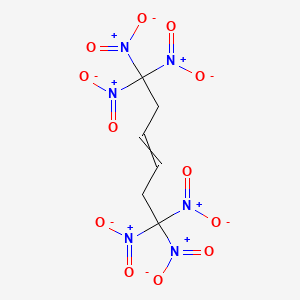
1,1,1,6,6,6-Hexanitrohex-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,6,6,6-Hexanitrohex-3-ene is a chemical compound known for its unique structure and properties It is characterized by the presence of six nitro groups attached to a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,6,6,6-Hexanitrohex-3-ene typically involves the nitration of hexene derivatives. One common method is the radical synthesis, where hexane is subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled conditions . The reaction is carried out at low temperatures to ensure the stability of the nitro groups and to prevent decomposition.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and to ensure high yield and purity of the final product. Safety measures are crucial due to the highly reactive nature of the nitro groups.
Chemical Reactions Analysis
Types of Reactions
1,1,1,6,6,6-Hexanitrohex-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound can yield hexane derivatives with amino groups, while oxidation can produce hexane derivatives with higher oxidation states.
Scientific Research Applications
1,1,1,6,6,6-Hexanitrohex-3-ene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of advanced materials, including explosives and propellants, due to its high energy content.
Mechanism of Action
The mechanism of action of 1,1,1,6,6,6-Hexanitrohex-3-ene involves its interaction with molecular targets and pathways in biological systems. The nitro groups play a crucial role in its reactivity and interactions. For example, in biological systems, the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexanitropropane: Similar in structure but with a shorter carbon chain.
1,1,1,5,5,5-Hexanitropentane: Similar in structure but with a different carbon chain length.
1,1,1,2,2,2-Hexanitroethane: Similar in structure but with an even shorter carbon chain.
Uniqueness
1,1,1,6,6,6-Hexanitrohex-3-ene is unique due to its specific carbon chain length and the positioning of the nitro groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
CAS No. |
62115-85-9 |
|---|---|
Molecular Formula |
C6H6N6O12 |
Molecular Weight |
354.15 g/mol |
IUPAC Name |
1,1,1,6,6,6-hexanitrohex-3-ene |
InChI |
InChI=1S/C6H6N6O12/c13-7(14)5(8(15)16,9(17)18)3-1-2-4-6(10(19)20,11(21)22)12(23)24/h1-2H,3-4H2 |
InChI Key |
YLFGBQHUQBIAJW-UHFFFAOYSA-N |
Canonical SMILES |
C(C=CCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















